2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The piperidine ring can be introduced via nucleophilic substitution reactions, while the benzothiazole moiety is often synthesized through cyclization reactions involving thioureas and halogenated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
What sets 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4OS2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H20N4OS2/c1-24-13-4-5-14-15(10-13)25-18(19-14)22-8-6-12(7-9-22)17-21-20-16(23-17)11-2-3-11/h4-5,10-12H,2-3,6-9H2,1H3 |
InChI Key |
AQELWNXYVDYSJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origin of Product |
United States |
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